Euchrenone b1
Description
Euchrenone B1 is a prenylated flavonoid compound belonging to the isoflavonoid subclass. It is primarily isolated from plant species within the Euchresta and Erythrina genera, such as Euchresta formosana and Erythrina suberosa . Structurally, it features a chromone backbone substituted with prenyl or hydroxyisopropyldihydrofuran moieties, which are critical for its bioactivity . This compound is utilized as an analytical reference standard (HPLC ≥95%) in pharmacological research, indicating its well-characterized chemical profile .
Properties
IUPAC Name |
5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6,8-bis(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O5/c1-17(2)7-10-21-15-20(11-14-25(21)31)24-16-35-30-23(13-9-19(5)6)27(32)22(12-8-18(3)4)28(33)26(30)29(24)34/h7-9,11,14-16,31-33H,10,12-13H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBANFZMBHZDAOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C(=C(C(=C3C2=O)O)CC=C(C)C)O)CC=C(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Euchrenone B1 can be synthesized through various synthetic routes. One common method involves the isolation of prenylisoflavones from the roots of Euchresta japonica using spectroscopic methods and chemical evidence . The specific reaction conditions for the synthesis of this compound typically involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Euchrenone B1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include modified isoflavones with enhanced biological activities or altered chemical properties.
Scientific Research Applications
Euchrenone B1 has a wide range of scientific research applications, including but not limited to:
Mechanism of Action
The mechanism of action of Euchrenone B1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects through various mechanisms, including the modulation of enzyme activities, inhibition of specific signaling pathways, and interaction with cellular receptors . These interactions result in the compound’s observed biological activities, such as antioxidant and anti-inflammatory effects .
Comparison with Similar Compounds
Structural Comparison
Euchrenone B1 is part of a family of prenylated flavonoids with subtle structural variations that significantly influence their bioactivity. Key structural analogs include:
Key Structural Insights :
- Prenylation patterns (e.g., 6,8-diprenylation in b9) correlate with increased lipophilicity, influencing membrane permeability and bioavailability .
Functional and Pharmacological Comparison
Functional Insights :
- PI3K/AKT Pathway Modulation: this compound and Glabridin (a licorice-derived flavonoid) both regulate this pathway, but this compound’s prenylation may enhance tissue specificity .
- Ion Channel Interactions: Euchrenone b10’s potent Na+/H+ exchange inhibition contrasts with B1’s unclear ion channel effects, highlighting the role of prenyl group positioning .
Biological Activity
Euchrenone B1 is a prenylated flavonoid derived from various plant sources, particularly noted for its potential therapeutic effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
This compound is characterized by its prenyl group, which enhances its bioactivity and bioavailability compared to non-prenylated flavonoids. The structural modifications provided by the prenyl group contribute to its diverse pharmacological effects, making it a subject of interest in medicinal chemistry.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antioxidant Activity : It has been shown to scavenge free radicals, reducing oxidative stress in cells.
- Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, contributing to its anti-inflammatory properties.
- Anticancer Potential : Studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways.
The biological activities of this compound are mediated through several mechanisms:
- Inhibition of Enzymes : this compound has been reported to inhibit key enzymes involved in inflammatory processes and cancer progression.
- Modulation of Signaling Pathways : It affects various cellular signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial in cell survival and proliferation.
Data Table: Summary of Biological Activities
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Anticancer Study : A study on hepatocellular carcinoma (HCC) indicated that this compound could reduce cell viability and induce apoptosis in HCC cell lines. This effect was linked to the modulation of the P53 signaling pathway, which is critical for tumor suppression.
- Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in significantly reduced levels of inflammatory markers, suggesting its potential as an anti-inflammatory agent.
- Neuroprotective Effects : Research has shown that this compound can protect neuronal cells from oxidative damage, indicating its potential use in neurodegenerative diseases.
Q & A
Q. What analytical techniques are most effective for characterizing the structural and chemical properties of Euchrenone b₁?
- Methodological Answer : Euchrenone b₁'s structural elucidation typically employs hyphenated techniques like UPLC-ESI-MS/MS (Ultra-Performance Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry) to analyze fragmentation patterns and molecular weights, as demonstrated in studies of structurally similar euchrenones (e.g., Euchrenone a7) . Complementary methods include NMR spectroscopy (¹H, ¹³C, 2D experiments) for resolving stereochemistry and prenylation patterns. For reproducibility, ensure raw spectral data and calibration standards are included in supplementary materials, following journal guidelines for compound characterization .
Q. How should researchers design experiments to isolate Euchrenone b₁ from natural sources?
- Methodological Answer : Isolation protocols often start with solvent fractionation (e.g., dichloromethane extraction) followed by chromatographic purification (e.g., silica gel column chromatography, HPLC). For Morus macroura and related species, optimize solvent polarity to target prenylated flavonoids like Euchrenone b₁. Validate purity using TLC and HPLC-PDA (Photodiode Array Detection) with ≥95% purity thresholds. Document all steps in detail, including solvent ratios and temperature controls, to enable replication .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for Euchrenone b₁ (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound stability . Address these by:
Conducting dose-response curves across multiple cell lines (e.g., HEK-293 vs. HeLa) to assess selectivity.
Validating results using orthogonal assays (e.g., broth microdilution for antimicrobial activity vs. MTT assays for cytotoxicity) .
Performing systematic reviews to compare methodologies and control variables, adhering to Cochrane criteria for bias reduction .
Q. Example Data Comparison :
| Study | IC₅₀ (Antimicrobial) | IC₅₀ (Cytotoxicity) | Cell Line/Strain |
|---|---|---|---|
| Smith et al. | 1.75 µM | 8.31 µM | S. aureus ATCC 25923 |
| Jones et al. | 3.90 µM | 4.24 µM | HEK-293 |
Q. What computational strategies are effective for predicting Euchrenone b₁’s pharmacokinetics and molecular targets?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to screen Euchrenone b₁ against targets like cytochrome P450 enzymes or kinase receptors. Validate predictions with ADMET studies (SwissADME, pkCSM) to assess bioavailability and toxicity. For mechanistic insights, integrate transcriptomic or proteomic datasets (e.g., RNA-seq) from treated cell lines. Ensure alignment with FINER criteria (Feasible, Novel, Ethical) to prioritize hypotheses .
Methodological Frameworks
How to formulate a hypothesis-driven research question for studying Euchrenone b₁’s mechanism of action?
- Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome):
- Population: Cancer cell lines (e.g., MCF-7).
- Intervention: Euchrenone b₁ treatment (1–10 µM).
- Comparison: Untreated controls or positive controls (e.g., doxorubicin).
- Outcome: Apoptosis markers (e.g., caspase-3 activation).
Refine the question using FINER criteria to ensure feasibility and relevance .
Q. What statistical approaches are appropriate for analyzing dose-dependent effects of Euchrenone b₁?
- Methodological Answer : Use nonlinear regression models (e.g., log-dose vs. response in GraphPad Prism) to calculate EC₅₀ values. For multi-variable datasets (e.g., gene expression), apply multivariate analysis (PCA, ANOVA) and report confidence intervals. Address uncertainties by quantifying instrument error (e.g., ±0.1% for HPLC) and biological variability .
Ethical and Reproducibility Considerations
Q. How to ensure ethical compliance in pharmacological studies involving Euchrenone b₁?
- Methodological Answer : Obtain approval from institutional review boards for cell-based or animal studies. Follow ARRIVE guidelines for experimental transparency and FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Disclose conflicts of interest and cytotoxicity risks in publications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
